1-Acetyl-4-benzoylpiperidine

Medicinal Chemistry CNS Drug Synthesis Aroylpiperidine Synthesis

CNS drug discovery often stalls when free amines cause unwanted side reactions. This N-acetyl-protected building block enables clean, high-yield piperidine functionalization for SAR libraries. - Unique dual-substitution prevents cross-reactivity; confirmed by Duncan et al. (1970) pharmacophore validation - Selective deprotection yields 4-benzoylpiperidine for GlyT-2/MAGL target screening - Lipophilic benzoyl group ensures membrane permeability for probe development - Bulk custom synthesis available; ships ambient globally

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 25519-79-3
Cat. No. B014907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-benzoylpiperidine
CAS25519-79-3
Synonyms1-(4-Benzoyl-1-piperidinyl)ethanone; 
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
InChIKeyRQVMJPJBWMFWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-benzoylpiperidine: Overview and Procurement


1-Acetyl-4-benzoylpiperidine (CAS 25519-79-3) is a synthetic intermediate in the piperidine class, characterized by a molecular formula of C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol [1]. It is a solid with a melting point of 83-85°C, soluble in acetone, ethyl acetate, and methanol . The compound is primarily utilized as a key building block in the synthesis of central nervous system (CNS) depressants [2].

N-Protected piperidine intermediate for selective acylation
Enables Friedel-Crafts modifications without nitrogen interference
Direct link to aroylpiperidine CNS pharmacophore research

Why Generic Piperidine Analogs Fail as Substitutes


Direct substitution with closely related piperidine analogs like 4-benzoylpiperidine or 1-benzoylpiperidine is not feasible due to the unique dual substitution pattern of 1-Acetyl-4-benzoylpiperidine. The presence of both an acetyl group on the piperidine nitrogen and a benzoyl group at the 4-position creates a distinct chemical entity that serves as a protected intermediate in synthetic pathways [1]. This specific acetylation protects the nitrogen atom during further synthetic modifications, enabling the selective introduction of substituents that would otherwise be incompatible with a free amine. Furthermore, the physicochemical properties, such as lipophilicity conferred by the benzoyl group and the ability to undergo selective deprotection, are not replicated by its analogs, which can lead to different reactivity, solubility, and biological outcomes .

1-Acetyl-4-benzoylpiperidine
Acetyl protecting group enables nitrogen-selective chemistry; analogs like 4-benzoylpiperidine lack this group, making Friedel-Crafts routes incompatible.
1-Acetyl-4-benzoylpiperidine
Physicochemical profile shifts: N-acetylation alters lipophilicity and basicity compared to free amine analogs, potentially changing reactivity and solubility.
1-Acetyl-4-benzoylpiperidine
Synthetic pathway divergence: direct use of unprotected piperidine analogs may require additional protection/deprotection steps, reducing efficiency.

Quantitative Evidence for Differentiation


Protected Nitrogen Enables CNS Depressant Synthesis

1-Acetyl-4-benzoylpiperidine functions as an N-protected intermediate, specifically as 1-acetylisonipecotoyl chloride, in the synthesis of aroylpiperidines [1]. Unlike the free amine 4-benzoylpiperidine, this compound allows for Friedel-Crafts acylation on the piperidine ring without interference from the nitrogen, followed by selective acid hydrolysis to yield the desired 4-benzoylpiperidine derivative [1]. This is a critical synthetic distinction for building complex CNS-active molecules.

Protected Nitrogen Enables CNS Synthesis
Head-to-head comparison
Target: acetyl-protected; enables Friedel-Crafts acylation. Comparator (4-benzoylpiperidine): free amine, incompatible.
Supports selection of protected form for synthetic route fidelity
Reported in aroylpiperidine synthesis method
Medicinal Chemistry CNS Drug Synthesis Aroylpiperidine Synthesis

Lipophilicity Profile vs. 4-Benzoylpiperidine

The presence of the acetyl group on 1-Acetyl-4-benzoylpiperidine alters its lipophilicity and basicity compared to the free amine 4-benzoylpiperidine. Calculated logP (cLogP) values for similar N-acetylated piperidines are higher than their non-acetylated counterparts, impacting membrane permeability and solubility . While direct experimental logP comparison data for this specific pair is not available, this is a consistent class-level trend observed in piperidine derivatives .

Lipophilicity Profile vs. 4-Benzoylpiperidine
Class-level inference
Calculated logP higher for N-acetylated piperidines vs free amines; no direct experimental pair data.
Property to review; lipophilicity shift may influence downstream behavior
Data to verify; class-level trend
Physicochemical Properties ADME Prediction Piperidine Derivatives

Key Intermediate in a Validated CNS Pharmacophore

The aroylpiperidine class, to which 1-Acetyl-4-benzoylpiperidine is a synthetic precursor, is a validated pharmacophore for potent CNS depressants. The seminal work by Duncan et al. (1970) established that 1-substituted 4-(p-fluorobenzoyl)piperidines, derived from intermediates like 1-Acetyl-4-benzoylpiperidine, were the most active compounds in the series, with several exceeding the potency of chlorpromazine, triperidol, or haloperidol in a fighting mouse assay [1]. This historical context underscores the importance of this specific intermediate in accessing a well-documented class of bioactive molecules.

Key Intermediate in Validated CNS Pharmacophore
Reported endpoint context
Aroylpiperidine derivatives synthesized from this intermediate exceeded potency of chlorpromazine in fighting mouse assay (Duncan et al. 1970).
Supports pharmacophore-directed CNS research pathway
Historical model context; translate with caution
CNS Drug Discovery Pharmacophore Aroylpiperidines

Optimal Research and Industrial Applications


Synthesis of Novel CNS Depressants

This compound is the preferred starting material for synthesizing novel CNS depressants based on the aroylpiperidine scaffold. Its acetyl-protected nitrogen allows for selective functionalization of the piperidine ring, enabling the creation of diverse compound libraries for CNS drug discovery, as validated by the Duncan et al. (1970) study [1]. Researchers can utilize it to explore structure-activity relationships (SAR) around this validated pharmacophore.

Preparation of GlyT-2 or MAGL Inhibitor Derivatives

While 1-Acetyl-4-benzoylpiperidine itself is not the final bioactive agent, its deprotected product, 4-benzoylpiperidine, and related derivatives have been explored as inhibitors of targets like the glycine transporter type-2 (GlyT-2) and monoacylglycerol lipase (MAGL) [1][2]. Procuring the acetyl-protected form ensures a controlled, high-yield synthesis of these biologically relevant amines for further derivatization and screening.

Chemical Biology Tool Synthesis with Latent Benzoyl Group

In chemical biology applications requiring a piperidine-based probe or tool compound, 1-Acetyl-4-benzoylpiperidine offers a convenient source of a protected 4-benzoylpiperidine unit. The acetyl group can be selectively removed to reveal a nucleophilic amine for conjugation to fluorophores, biotin, or solid supports, while the benzoyl group remains as a key recognition element or can be further modified [1].

Medicinal Chemistry Teaching and Methodology

The compound serves as an excellent case study in synthetic methodology courses for demonstrating the importance of protecting group strategies (N-acetylation) in multi-step organic synthesis [1]. Its straightforward synthesis and well-documented role in accessing bioactive aroylpiperidines make it a valuable teaching tool for advanced organic and medicinal chemistry students and early-career researchers.

Application
Selection Property
Validation Focus
Aroylpiperidine pharmacophore synthesis
N-Protected building block
CNS depressant pharmacophore studies
Preparation of GlyT-2/MAGL inhibitor derivatives
Selective deprotection control
Amine derivatization for target screening
Chemical biology tool conjugation
Latent benzoyl and amine functionality
Linker conjugation via free amine after deprotection
Medicinal chemistry education
Protecting group strategy illustration
Multi-step synthesis and selectivity demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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